molecular formula C11H14O3S2 B14200972 2,6-Bis[(2-hydroxyethyl)sulfanyl]benzaldehyde CAS No. 918882-56-1

2,6-Bis[(2-hydroxyethyl)sulfanyl]benzaldehyde

Cat. No.: B14200972
CAS No.: 918882-56-1
M. Wt: 258.4 g/mol
InChI Key: RAPPXGDQNWRISS-UHFFFAOYSA-N
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Description

2,6-Bis[(2-hydroxyethyl)sulfanyl]benzaldehyde is an organic compound with the molecular formula C11H14O3S2 It is characterized by the presence of two hydroxyethylsulfanyl groups attached to the benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[(2-hydroxyethyl)sulfanyl]benzaldehyde typically involves the reaction of 2,6-dichlorobenzaldehyde with 2-mercaptoethanol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms with hydroxyethylsulfanyl groups. The reaction is usually conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[(2-hydroxyethyl)sulfanyl]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyethylsulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: 2,6-Bis[(2-hydroxyethyl)sulfanyl]benzoic acid.

    Reduction: 2,6-Bis[(2-hydroxyethyl)sulfanyl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Bis[(2-hydroxyethyl)sulfanyl]benzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Bis[(2-hydroxyethyl)sulfanyl]benzaldehyde depends on its specific application. In general, the compound may interact with biological targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The hydroxyethylsulfanyl groups may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorobenzaldehyde: A precursor in the synthesis of 2,6-Bis[(2-hydroxyethyl)sulfanyl]benzaldehyde.

    2,6-Bis[(2-hydroxyethyl)sulfanyl]benzoic acid: An oxidation product of the compound.

    2,6-Bis[(2-hydroxyethyl)sulfanyl]benzyl alcohol: A reduction product of the compound.

Uniqueness

This compound is unique due to the presence of both hydroxyethylsulfanyl groups and an aldehyde group in the same molecule

Properties

CAS No.

918882-56-1

Molecular Formula

C11H14O3S2

Molecular Weight

258.4 g/mol

IUPAC Name

2,6-bis(2-hydroxyethylsulfanyl)benzaldehyde

InChI

InChI=1S/C11H14O3S2/c12-4-6-15-10-2-1-3-11(9(10)8-14)16-7-5-13/h1-3,8,12-13H,4-7H2

InChI Key

RAPPXGDQNWRISS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)SCCO)C=O)SCCO

Origin of Product

United States

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